molecular formula C8H10N2O4 B14309457 2,5-Dimethoxy-6-methyl-3-nitropyridine CAS No. 112163-02-7

2,5-Dimethoxy-6-methyl-3-nitropyridine

Cat. No.: B14309457
CAS No.: 112163-02-7
M. Wt: 198.18 g/mol
InChI Key: DJZOZORHXFWVFG-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-6-methyl-3-nitropyridine is a chemical compound belonging to the class of nitropyridines Nitropyridines are pyridine derivatives that contain one or more nitro groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-6-methyl-3-nitropyridine typically involves the nitration of 2,5-dimethoxy-6-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the starting material .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-6-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethoxy-6-methyl-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-6-methyl-3-nitropyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-6-methyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and materials science .

Properties

CAS No.

112163-02-7

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2,5-dimethoxy-6-methyl-3-nitropyridine

InChI

InChI=1S/C8H10N2O4/c1-5-7(13-2)4-6(10(11)12)8(9-5)14-3/h4H,1-3H3

InChI Key

DJZOZORHXFWVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)OC)[N+](=O)[O-])OC

Origin of Product

United States

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